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Compound of Interest

Compound Name: (2,6-Dimethylpyridin-4-yl)methanol

Cat. No.: B097646

Introduction

(2,6-Dimethylpyridin-4-yl)methanol, a substituted pyridine derivative, serves as a valuable
building block in medicinal chemistry and materials science. Its structural elucidation is
paramount for ensuring purity, confirming identity, and understanding its reactivity in synthetic
transformations. This technical guide provides an in-depth analysis of the spectroscopic data
for (2,6-Dimethylpyridin-4-yl)methanol, focusing on Nuclear Magnetic Resonance (NMR)
spectroscopy (*H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The
interpretation of the spectral data is grounded in fundamental principles and is supplemented
with detailed experimental protocols for data acquisition.

Disclaimer: The spectroscopic data presented in this guide are predicted based on established
principles of organic spectroscopy, as direct experimental data from a centralized database
was not accessible at the time of writing. These predictions are intended to provide a robust
framework for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed
information about the carbon-hydrogen framework of a molecule.[1] For (2,6-Dimethylpyridin-
4-yl)methanol, both *H and 3C NMR are indispensable for confirming its structure.
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'H NMR Spectroscopy

Proton NMR (*H NMR) provides information on the number of distinct proton environments and
their connectivity within the molecule. The chemical shifts are influenced by the electronic
environment of the protons, with electron-withdrawing groups generally shifting signals
downfield (to a higher ppm value).[1]

Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~7.05 s 2H H-3, H-5
~4.70 S 2H -CH2-
~2.50 S 6H 2 X -CHs
~1.90 (broad) s 1H -OH

Interpretation of the *H NMR Spectrum:

The predicted *H NMR spectrum of (2,6-Dimethylpyridin-4-yl)methanol exhibits four distinct
signals, consistent with its symmetrical structure.

e Aromatic Protons (H-3, H-5): Due to the symmetry of the molecule, the two protons on the
pyridine ring are chemically equivalent and are expected to appear as a singlet at
approximately 7.05 ppm. In substituted pyridines, the aromatic protons typically resonate in
the downfield region due to the deshielding effect of the aromatic ring current.[1]

» Methylene Protons (-CHz-): The two protons of the methylene group attached to the pyridine
ring and the hydroxyl group are also equivalent and are predicted to appear as a singlet
around 4.70 ppm. The proximity to the electronegative oxygen atom and the pyridine ring
causes a downfield shift.

o Methyl Protons (-CHs): The six protons of the two methyl groups at positions 2 and 6 are
equivalent and are expected to give a sharp singlet at approximately 2.50 ppm.
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e Hydroxyl Proton (-OH): The hydroxyl proton is expected to appear as a broad singlet around
1.90 ppm. The chemical shift of hydroxyl protons can vary significantly depending on the
concentration, solvent, and temperature, and it readily exchanges with deuterium oxide
(D20).]2]

Experimental Protocol for tH NMR Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of (2,6-Dimethylpyridin-4-yl)methanol in
approximately 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.[3]

 Instrument Setup: The spectrum is acquired on a 500 MHz NMR spectrometer. The
instrument is locked onto the deuterium signal of the solvent, and the magnetic field is
shimmed to achieve optimal homogeneity.[3]

e Acquisition Parameters: A standard proton pulse sequence is used with a spectral width of
approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5
seconds to ensure full relaxation of all protons. Typically, 16 to 32 scans are co-added to
improve the signal-to-noise ratio.

e Processing: The free induction decay (FID) is Fourier transformed, and the resulting
spectrum is phase- and baseline-corrected. The chemical shifts are referenced to the TMS
signal at 0.00 ppm.

3C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule.
Due to the low natural abundance of the 13C isotope, these experiments are less sensitive than
1H NMR.[1]

Predicted 3C NMR Data (125 MHz, CDCls)
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Chemical Shift (6, ppm) Assighment
~157.5 C-2,C-6
~150.0 C-4

~119.0 C-3,C-5
~64.0 -CHa-

~24.0 -CHs

Interpretation of the 13C NMR Spectrum:

The predicted proton-decoupled 13C NMR spectrum shows five distinct signals, which is
consistent with the five unique carbon environments in the molecule.

¢ Pyridine Ring Carbons: The carbons of the pyridine ring are significantly deshielded. The
quaternary carbons C-2 and C-6, being adjacent to the electronegative nitrogen, are
expected at approximately 157.5 ppm. The carbon bearing the methanol group, C-4, is
predicted around 150.0 ppm. The protonated carbons, C-3 and C-5, are expected to be the
most shielded of the ring carbons, appearing at approximately 119.0 ppm.[4]

o Methylene Carbon (-CHz-): The carbon of the methylene group is predicted to resonate
around 64.0 ppm, shifted downfield due to the attached oxygen atom.

o Methyl Carbons (-CHs): The two equivalent methyl carbons are expected to appear in the

upfield region, at approximately 24.0 ppm.
Experimental Protocol for 33C NMR Spectroscopy:

o Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of CDCIs) is typically
used for 13C NMR due to its lower sensitivity.

 Instrument Setup: The experiment is performed on a 125 MHz NMR spectrometer, locked
and shimmed as for *H NMR.

o Acquisition Parameters: A standard proton-decoupled pulse sequence is used. The spectral
width is set to approximately 240 ppm. A sufficient number of scans (typically several
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hundred to thousands) are acquired with a relaxation delay of 2-5 seconds to obtain a good
signal-to-noise ratio.

e Processing: Similar to *H NMR, the data is processed by Fourier transformation, phasing,
and baseline correction. The spectrum is referenced to the CDCls solvent peak at 77.16

ppm.

Visualization of NMR Assignments
Caption: Predicted NMR assignments for (2,6-Dimethylpyridin-4-yl)methanol.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of
infrared radiation, which excites molecular vibrations.[5]

Predicted IR Data

Wavenumber (cm~?) Intensity Assignment

3400-3200 (broad) Strong O-H stretch (alcohol)
3100-3000 Medium C-H stretch (aromatic)
2980-2850 Medium C-H stretch (aliphatic)

1600, 1470 Medium C=C stretch (aromatic ring)
1050 Strong C-O stretch (primary alcohol)

Interpretation of the IR Spectrum:

The IR spectrum provides clear evidence for the key functional groups present in (2,6-
Dimethylpyridin-4-yl)methanol.

o O-H Stretch: A strong and broad absorption band is expected in the region of 3400-3200
cm~1, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[2]
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e C-H Stretches: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm~*
region, while aliphatic C-H stretches from the methyl and methylene groups should appear
between 2980 and 2850 cm~1.[5]

e Aromatic C=C Stretches: Medium intensity peaks around 1600 cm~t and 1470 cm~1! are
indicative of the carbon-carbon stretching vibrations within the pyridine ring.[2]

e C-O Stretch: A strong absorption band around 1050 cm~! is characteristic of the C-O
stretching vibration of a primary alcohol.

Experimental Protocol for FT-IR Spectroscopy:

o Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small
amount of the compound (1-2 mg) is ground with anhydrous potassium bromide (100-200
mg) and pressed into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR)
accessory can be used for direct analysis of the solid.[6]

e Background Spectrum: A background spectrum of the empty sample compartment (or the
pure KBr pellet/clean ATR crystal) is recorded to subtract the contributions from atmospheric
CO:z and water vapor, as well as the sample matrix.

o Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. Electron lonization (El) is a common "hard" ionization technique
that causes fragmentation of the molecule, providing valuable structural information.[7]

Predicted Mass Spectrum Data (Electron lonization)
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miz Relative Abundance Assighment

137 High [M]* (Molecular lon)
136 Moderate [M-H]*

122 Moderate [M-CHs]*

106 High [M-CHzOH]*

[CeHs]* (from further
77 Moderate )
fragmentation)

Interpretation of the Mass Spectrum:

The mass spectrum of (2,6-Dimethylpyridin-4-yl)methanol under electron ionization is
expected to show a prominent molecular ion peak and several characteristic fragment ions.

e Molecular lon Peak ([M]*): The molecular ion peak at m/z 137 corresponds to the molecular

weight of the compound (CsH11NO).

o [M-H]* Peak: Loss of a hydrogen radical, likely from the methylene group, would result in a
peak at m/z 136.[8]

o [M-CHs]* Peak: Loss of a methyl radical from one of the positions on the pyridine ring would

lead to a fragment ion at m/z 122.

o [M-CH20H]* Peak: Cleavage of the bond between the pyridine ring and the methanol group
is a likely fragmentation pathway, resulting in a stable pyridyl cation at m/z 106. This is
analogous to the loss of the CH20H group in benzyl alcohol derivatives.[9]

» Further Fragmentation: The fragment at m/z 106 could potentially undergo further
fragmentation, leading to smaller ions such as the phenyl cation at m/z 77, although this
would involve significant rearrangement.

Experimental Protocol for Electron lonization Mass Spectrometry:

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for
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volatile compounds. The sample is vaporized in the ion source.[10]

« lonization: The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.[7]

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

» Detection: The separated ions are detected, and their abundance is recorded, generating the

mass spectrum.

Visualization of Spectroscopic Analysis Workflow
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Spectroscopic Techniques

NMR Spectroscopy
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Caption: A generalized workflow for the structural elucidation of an organic compound using
multiple spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

2. rsc.org [rsc.org]

3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries
[search.library.wisc.edu]

e 4. chemscene.com [chemscene.com]

o 5. SDBS: Spectral Database for Organic Compounds — Clark Physical Sciences Library
[physicalsciences.library.cornell.edu]

e 6. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, H20, predicted)
(HMDBO0303161) [hmdb.ca]

e 7. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H20,
experimental) (HMDB0001875) [hmdb.ca]

e 8. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
e 9. sas.upenn.edu [sas.upenn.edu]
e 10. 2,6-Dimethylpyridine N-oxide(1073-23-0) 1H NMR [m.chemicalbook.com]

 To cite this document: BenchChem. [Spectroscopic Characterization of (2,6-Dimethylpyridin-
4-yl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b097646#spectroscopic-data-for-2-6-dimethylpyridin-
4-yl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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